molecular formula C6H6O B14406318 Hex-5-EN-2-ynal CAS No. 84004-86-4

Hex-5-EN-2-ynal

Cat. No.: B14406318
CAS No.: 84004-86-4
M. Wt: 94.11 g/mol
InChI Key: CRQBSSGCRLPREB-UHFFFAOYSA-N
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Description

Hex-5-EN-2-ynal is an organic compound with the molecular formula C₆H₆O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its structure, making it a unique and versatile molecule in organic chemistry . The compound is also known by its IUPAC name, 5-Hexen-2-ynal.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-EN-2-ynal can be synthesized through various methods. One common approach involves the reaction of an appropriate alkyne with an aldehyde under specific conditions. For instance, the reaction of 1-pentyne with formaldehyde in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation and purification to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Hex-5-EN-2-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Hex-5-EN-2-ynal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hex-5-EN-2-ynal exerts its effects involves interactions with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions can affect biological systems, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

    Hex-2-en-4-ynal: Another compound with both alkene and alkyne functionalities.

    5-Hexyn-1-ol: A related compound with an alcohol group instead of an aldehyde.

    Hex-5-ynal: A similar molecule lacking the double bond.

Uniqueness: Hex-5-EN-2-ynal stands out due to its unique combination of double and triple bonds, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable tool in various fields of research and industry .

Properties

CAS No.

84004-86-4

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

hex-5-en-2-ynal

InChI

InChI=1S/C6H6O/c1-2-3-4-5-6-7/h2,6H,1,3H2

InChI Key

CRQBSSGCRLPREB-UHFFFAOYSA-N

Canonical SMILES

C=CCC#CC=O

Origin of Product

United States

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